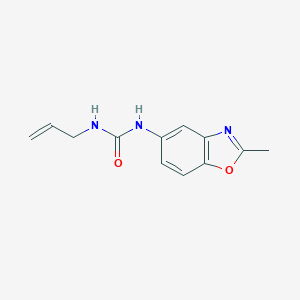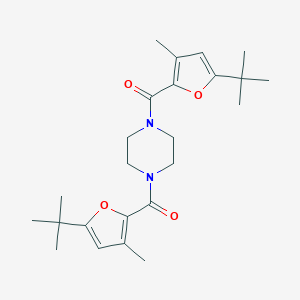![molecular formula C13H18BrN3O3S B426187 4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B426187.png)
4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound with the molecular formula C13H18BrN3O3S It is characterized by the presence of a bromine atom, a piperazine ring, and a benzenesulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Formation of Intermediate: The initial reaction between 4-bromobenzenesulfonyl chloride and 4-methylpiperazine results in the formation of an intermediate compound.
Final Product: The intermediate compound is then further reacted with an appropriate reagent, such as an oxoethylating agent, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The presence of the piperazine ring allows for condensation reactions with other compounds, forming larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2-(4-methyl-1-piperazinyl)benzoic acid
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 2-bromo-4-[(4-methyl-1-piperazinyl)methyl]-3-pyridinol
Uniqueness
Compared to similar compounds, 4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H18BrN3O3S |
|---|---|
Molekulargewicht |
376.27g/mol |
IUPAC-Name |
4-bromo-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C13H18BrN3O3S/c1-16-6-8-17(9-7-16)13(18)10-15-21(19,20)12-4-2-11(14)3-5-12/h2-5,15H,6-10H2,1H3 |
InChI-Schlüssel |
IJLCASXGYIMASX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CN1CCN(CC1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B426104.png)
![(5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426107.png)
![N-[(5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)methyl]-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B426108.png)
![3-({4-[(1-Allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B426109.png)
![3-(4-chlorophenyl)-1-methyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B426111.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B426117.png)

![N-cyclopentyl-2-{3-[(3-methyl-5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B426119.png)
![(5E)-5-{4-[(4-chlorophenyl)sulfanyl]benzylidene}-3-(prop-2-en-1-yl)imidazolidine-2,4-dione](/img/structure/B426120.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B426121.png)
![(5E)-5-[4-(butan-2-yloxy)benzylidene]-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426125.png)
![5-({1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indol-3-yl}methylene)-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B426128.png)
![5-tert-butyl-N-{2-[(5-tert-butyl-2-methyl-3-furoyl)amino]ethyl}-2-methyl-3-furamide](/img/structure/B426130.png)
